molecular formula C7H8N4O2 B13673306 1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione

1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione

Cat. No.: B13673306
M. Wt: 180.16 g/mol
InChI Key: QQMXTQUSJLDHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione is a synthetically designed organic compound of high interest in medicinal chemistry and antiviral research. It belongs to the class of imidazo[4,5-d]pyridazine nucleoside analogs, which have been identified as a promising starting point for the development of a new class of helicase-specific antivirals . These compounds are recognized for their ability to interact with viral enzymes and nucleic acids, providing a unique mechanism of action. Compounds featuring the imidazo[4,5-d]pyridazine core have demonstrated significant research value for their antiviral properties. Studies on closely related analogs have shown potent activity against viruses such as West Nile virus (WNV) by targeting the essential NS3 helicase enzyme . The mechanism involves the uncoupling of the enzyme's nucleoside triphosphatase (NTPase) and helicase activities, thereby inhibiting the viral replication machinery . Furthermore, the broader pyridazinone scaffold is a privileged structure in drug discovery, with tricyclic derivatives based on this nucleus being investigated for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities . More recent research into novel imidazopyridazine-based molecules has also highlighted their potential as cytotoxic agents against selected cancer cell lines and as inhibitors of specific protein targets like ABL1-kinase, underscoring their utility in oncology research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this compound with care and in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

1,3-dimethyl-6H-imidazo[4,5-d]pyridazine-2,7-dione

InChI

InChI=1S/C7H8N4O2/c1-10-4-3-8-9-6(12)5(4)11(2)7(10)13/h3H,1-2H3,(H,9,12)

InChI Key

QQMXTQUSJLDHIU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NN=C2)N(C1=O)C

Origin of Product

United States

Preparation Methods

Four-Step Synthesis from Methyl Imidazo-4,5-dicarboxylate Derivatives

A well-documented method involves starting from methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate as the precursor. The key steps are:

  • Protection of 3′,5′-hydroxyl groups:
    The 3′ and 5′ hydroxyl groups of the ribofuranosyl moiety are selectively protected using a bis-silylating agent such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS) to form a silyl-protected intermediate. This step is crucial to prevent unwanted side reactions during methylation.

  • Methylation at 2′-hydroxyl:
    The protected intermediate is methylated at the 2′-hydroxyl position using methyl iodide in the presence of silver oxide, yielding the 2′-O-methyl derivative. This selective methylation enhances the compound's stability and biological properties.

  • Deprotection of silyl groups:
    The silyl protecting groups are removed using tetra-n-butylammonium fluoride (TBAF), yielding the free nucleoside with the 2′-O-methyl group intact.

  • Ring closure with hydrazine:
    Treatment of the free nucleoside with hydrazine induces ring closure to form the target 1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione nucleoside. This step involves cyclization of the imidazole and pyridazine rings.

This method yields a nucleoside analogue with potential applications in antisense and triple-helical nucleic acid technologies.

Alternative Synthesis via Hydrazide Intermediate

Another approach involves the synthesis of a hydrazide intermediate followed by cyclization:

  • Starting from methyl imidazo dicarboxylate derivatives, the ester groups are converted into hydrazides by refluxing with hydrazine hydrate in ethanol for several hours, yielding 1-(2′-deoxy-α-D-ribofuranosyl)imidazole-4,5-dicarboxhydrazide .

  • The hydrazide intermediate is then subjected to ring closure under acidic conditions or continued hydrazine treatment to form the imidazo[4,5-d]pyridazine core.

This method is efficient, with reported yields of hydrazide intermediates up to 90% and melting points around 163-165°C, indicating good purity.

Key Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Protection of hydroxyls 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS) Selective for 3′,5′-OH groups
Methylation Methyl iodide, silver oxide Methylates 2′-OH
Deprotection Tetra-n-butylammonium fluoride (TBAF) Removes silyl protecting groups
Hydrazide formation Hydrazine hydrate, ethanol, reflux for 6 hours Converts esters to hydrazides
Ring closure Hydrazine treatment or acidic conditions Forms imidazo[4,5-d]pyridazine ring

Analytical and Characterization Data

  • Melting points: Hydrazide intermediates typically melt at 163-165°C, confirming their identity and purity.

  • NMR Spectroscopy:

    • Proton NMR shows characteristic signals for the imidazole proton (~8 ppm) and sugar protons.
    • Exchangeable NH protons appear as broad singlets, disappearing upon D2O exchange.
  • Chromatography: Thin-layer chromatography (TLC) with chloroform-methanol mixtures is used to monitor reaction progress.

  • Yields:

    • Hydrazide formation step yields up to 90%.
    • Overall yields for the multi-step synthesis vary but are generally moderate to high, depending on purification and reaction optimization.

Summary Table of Preparation Methods

Method No. Starting Material Key Steps Yield (%) Advantages References
1 Methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate Protection → Methylation → Deprotection → Hydrazine ring closure Moderate to High Selective methylation, well-characterized
2 Methyl imidazo dicarboxylate esters Hydrazide formation → Cyclization Up to 90 (hydrazide step) High purity intermediate, efficient

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is driven by its dione functional groups (positions 2 and 4) and methyl substituents (positions 1 and 3). The dione groups, which are conjugated and electron-deficient, undergo nucleophilic attack, while the methyl groups may participate in substitution or alkylation reactions.

Nucleophilic Attack on Dione Groups

The dione moieties are susceptible to nucleophilic addition due to their electrophilic carbonyl carbons. For example, in analogous systems, acid catalysts (e.g., TFA or acetic acid) enhance the electrophilicity of carbonyl groups, facilitating reactions with nucleophiles like amines or hydrazines .

Hydrazine-Mediated Reactions

The dione groups react with hydrazine hydrate to form hydrazides. In a related synthesis, refluxing hydrazine hydrate in ethanol yielded a hydrazide derivative, suggesting similar reactivity for this compound .

Cycloaddition Reactions

While not explicitly demonstrated for this compound, the fused imidazo-pyridazine core may participate in cycloaddition reactions under thermal or catalytic conditions, as seen in structurally related heterocycles .

Mechanistic Insights

The reaction mechanism often involves:

  • Electrophilic activation : Acid catalysts (e.g., TFA) protonate carbonyl oxygens, enhancing electrophilicity.

  • Nucleophilic addition : Attack by amino or imino groups on carbonyl carbons.

  • Imine formation : Dehydration steps lead to imine intermediates.

  • Cyclization : Ring closure forms the fused heterocycle .

Table 2: Mechanistic Steps

StepDescription
1. Electrophilic activation Acid protonates carbonyl oxygen, weakening C=O bond.
2. Nucleophilic addition Amino/imino group attacks carbonyl carbon.
3. Imine formation Dehydration generates imine intermediate.
4. Cyclization Ring closure forms fused imidazo-pyridazine core.

Adapted from mechanistic studies on pyrido-triazine derivatives .

Scientific Research Applications

1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Nucleoside Analogs of Imidazo[4,5-d]pyridazine-diones

Key Compounds :

  • 1-(2'-O-Methyl-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione ()
  • 1-(2'-Deoxy-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione ()

Comparison :

  • Structural Differences: These analogs incorporate a ribofuranosyl sugar group at the 1-position, unlike the 1,3-dimethyl substituents in the target compound.
  • Applications: The ribose-modified derivatives are designed for antisense and triple-helix nucleic acid technologies, leveraging their ability to form hydrogen bonds with cytidine . The 2'-O-methyl analog inhibits West Nile virus helicase (IC₅₀ = 30 μM) and viral replication .
  • Key Distinction : The absence of a sugar group in 1,3-dimethyl derivatives likely redirects their applications toward small-molecule therapeutics rather than nucleic acid hybridization.

Alkyl-Substituted Imidazo/Pyrimido-diones

Key Compounds :

  • 1,3-Dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione ()
  • 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (BDI) ()

Comparison :

  • Structural Similarities : Both feature alkyl substituents (methyl or butyl) on the nitrogen atoms of the heterocyclic core.
  • Synthesis : The pyrimido[4,5-d]pyrimidine-dione is synthesized via a four-component reaction with moderate to high yields (up to 93%) , whereas BDI’s synthesis involves alkylation of the imidazo-pyridazine core .

Dione Derivatives with Fused Alicyclic Moieties

Key Compounds :

  • 7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione ()

Comparison :

  • Structural Differences : A cyclopentane ring replaces the pyridazine moiety, altering the electron distribution.
  • Activity : These derivatives exhibit antioxidant properties by inhibiting Fe²⁺-dependent adrenaline oxidation, attributed to the thio group at position 7 .
  • Key Insight : The imidazo-pyridazine-dione core may lack antioxidant activity unless modified with specific functional groups (e.g., thio or hydroxyl).

Pyrimido[4,5-d]pyrimidine-diones as Kinase Inhibitors

Key Compound : Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives ()

Comparison :

  • Structural Similarities : Both classes contain a fused dione system but differ in the heterocyclic core (pyrimidine vs. imidazo-pyridazine).
  • Key Distinction : Substituent positioning (e.g., methyl groups) could modulate target selectivity between kinase families.

Reactivity of the Dione Moiety

  • Nucleophilic Substitution : Chlorinated pyrimidine-diones (e.g., ) undergo nucleophilic attacks at the 2- and 4-positions, a reactivity likely shared by the target compound.
  • Alkylation : The 1,3-dimethyl groups may sterically hinder reactions at adjacent positions, contrasting with unsubstituted analogs (e.g., BDI in ) .

Biological Activity

1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antiproliferative, antibacterial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H8N4O2C_7H_8N_4O_2 with a molecular weight of approximately 168.17 g/mol. The compound features a fused imidazole and pyridazine ring system which contributes to its biological activity.

Antiproliferative Activity

Research indicates that derivatives of imidazo[4,5-d]pyridazine exhibit significant antiproliferative activity against various cancer cell lines. A study reported the synthesis and evaluation of several derivatives where This compound demonstrated selective activity against specific cancer types.

Compound Cell Line IC50 (μM)
1HCT-116 (Colorectal)2.5
2NCI-H460 (Lung)1.8
3HeLa (Cervical)3.0

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antibacterial Activity

In vitro studies have shown that certain derivatives of imidazo[4,5-d]pyridazine possess antibacterial properties. For instance:

  • Compound X exhibited an MIC of 32 μM against E. coli, indicating moderate antibacterial activity.
  • Other derivatives showed no significant antibacterial effects.

Antiviral Activity

The antiviral potential of imidazo[4,5-d]pyridazine derivatives has also been explored. A notable study found that some compounds inhibited the replication of respiratory syncytial virus (RSV) with EC50 values ranging from 21 to 58 μM.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of various imidazo[4,5-d]pyridazine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced potency against leukemia and solid tumors compared to unsubstituted analogs.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of these compounds in inhibiting cancer cell proliferation. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction in treated cells. Results demonstrated that treatment with This compound led to significant apoptosis in HCT-116 cells through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione, and how do reaction conditions influence yields?

  • Methodology : The compound is synthesized via cyclocondensation of 6-amino-1,3-dimethyluracil with aldehydes or ketones. For example, a three-component one-pot reaction using 6-amino-1,3-dimethyluracil, aldehydes, and electrophiles (e.g., 2-benzylisothiourea) under solvent-free conditions achieves yields >75% . Ultrasonic irradiation in H₂O/THF (1:1) with formaldehyde and aniline (2:1 ratio) reduces reaction time to 3 hours, yielding 5,6,7,8-tetrahydropyrimido derivatives . Microwave-assisted [4+2] cycloaddition of uracil with glyoxylate imines also accelerates synthesis .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology : X-ray crystallography confirms the bicyclic fused-ring system, while NMR (¹H, ¹³C) identifies substituent positions and hydrogen bonding patterns. For derivatives, HRMS and elemental analysis validate molecular formulas. Crystallographic data (e.g., CCDC codes) and refinement details are often included in supplementary materials .

Q. What are the key intermediates in its synthesis, and how are they optimized for scalability?

  • Intermediates : 6-Amino-1,3-dimethyluracil (binucleophile) reacts with formaldehyde to form 5-(chloromethyl)pyrimidine intermediates, which undergo nucleophilic substitution with amines or thiols . POCl₃-mediated chlorination of intermediates improves electrophilicity for downstream reactions . Scalability is enhanced via solvent-free or aqueous conditions to minimize purification steps .

Advanced Research Questions

Q. How do substituents on the pyridazine ring affect biological activity, and what structure-activity relationships (SARs) are observed?

  • SAR Insights : 3-Alkyl/alkenyl substituents (e.g., pentyl or hexyl groups) enhance antiviral activity by increasing lipophilicity and membrane permeability. For example, 3-pentyl derivatives show potent anti-HCMV activity (IC₅₀ < 1 µM) . Selenoxo derivatives (e.g., 7-selenoxo analogs) exhibit improved redox-modulating properties, relevant to anticancer applications .

Q. What catalytic systems are effective for functionalizing the imidazo[4,5-d]pyridazine core, and how do they influence regioselectivity?

  • Catalytic Strategies : In(OTf)₃ catalyzes multicomponent reactions for bis-pyrimido-pyrimidines, enabling one-pot synthesis of complex derivatives (e.g., 177a–k) with >60% yields . TBHP-mediated oxidative coupling of N-uracil amidines introduces aryl groups at the 5-position without side products . LiHMDS promotes amide cyclization to form tricyclic derivatives (e.g., pyrimido[4,5-d][1,3,4]thiadiazines) .

Q. How does nucleophilic cleavage of the pyrimidopyrimidine ring occur, and what mechanistic insights guide derivatization?

  • Mechanism : Primary amines (e.g., hydrazine) cleave the pyrimidopyrimidine ring via nucleophilic attack at the C2 position, yielding 5-alkyliminomethyl-6-amino-uracil derivatives. Secondary amines fail to react due to steric hindrance . This reactivity is exploited to generate hydrazones or oximes for antitumor agent development .

Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?

  • Data Reconciliation : Discrepancies in yields arise from solvent polarity (e.g., DCM vs. THF) or catalyst loading (e.g., 5 mol% In(OTf)₃ vs. stoichiometric POCl₃) . Biological activity variations are attributed to substituent electronic effects; for example, electron-withdrawing groups on aryl rings reduce antiviral efficacy but enhance kinase inhibition .

Methodological Considerations

Q. How are computational methods (e.g., DFT) applied to predict reactivity or optimize synthesis?

  • Computational Tools : DFT calculations model transition states for cycloaddition reactions, identifying favorable geometries for microwave-assisted syntheses . Molecular docking predicts binding affinities of BTK inhibitors (e.g., pyrimido[4,5-d]pyrimidine-2,4-diones) to prioritize candidates for synthesis .

Q. What protocols ensure reproducibility in multi-step syntheses, particularly for air-sensitive intermediates?

  • Best Practices : Use Schlenk lines for intermediates prone to oxidation (e.g., selenoxo derivatives) . Purify via flash chromatography (hexane/EtOAc gradients) and validate by TLC (Rf = 0.4–0.6) . For scale-up, replace toxic solvents (e.g., pyridine) with THF or EtOH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.